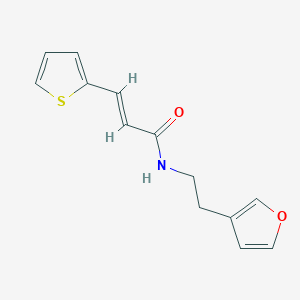

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(furan-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(4-3-12-2-1-9-17-12)14-7-5-11-6-8-16-10-11/h1-4,6,8-10H,5,7H2,(H,14,15)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXYBTCWTDHHCH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to a coupling reaction under specific conditions to form the final product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The furan and thiophene rings play a crucial role in binding to the active sites of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Heterocycle Position Matters: DM497 (thiophen-2-yl) exhibits antinociceptive activity via α7 nAChR modulation, while DM490 (furan-2-yl) antagonizes this effect, highlighting the role of heterocycle identity and substitution position .

- Substituent Flexibility: The ethylamine linker in the target compound contrasts with rigid morpholinophenyl (26a) or methoxyethyl (compound 4 in ) groups, suggesting tunability for target engagement.

α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation

Anti-inflammatory Activity

- Compound 4 (from ), which shares an acrylamide backbone with hydroxyl/methoxy substituents, inhibits NO production (IC50: 17.00 μM), comparable to quercetin.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thiophene vs. Furan : Thiophene’s sulfur atom increases molecular weight slightly compared to furan but may improve lipophilicity.

- Hydrogen Bonding : Hydroxyl/methoxy substituents (e.g., in ) enhance water solubility but reduce membrane permeability.

Biological Activity

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of furan and thiophene moieties, which are known to impart unique pharmacological properties. The IUPAC name for this compound is this compound.

The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies suggest that it acts as a positive allosteric modulator of the α7 nAChR, which is implicated in various neurological processes including pain modulation and neuroprotection .

Antinociceptive Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antinociceptive effects. For instance, in a mouse model of neuropathic pain induced by oxaliplatin, compounds structurally related to this compound showed marked pain relief. The efficacy was evaluated through behavioral assays and electrophysiological techniques .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. In vitro studies indicate that similar compounds exhibit activity against various pathogens, suggesting that this compound may possess similar properties. Minimum inhibitory concentration (MIC) assays have been utilized to assess its effectiveness against bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antinociceptive | Significant pain relief in mice | |

| Antimicrobial | Active against multiple pathogens | |

| Mechanism | Positive allosteric modulation of nAChRs |

Case Studies

- Antinociceptive Study : A study involving DM497, a derivative of the target compound, demonstrated significant analgesic effects in a neuropathic pain model. The study utilized a dosing regimen of 2.4 mg/kg administered via injections over ten days, leading to notable reductions in pain-related behaviors .

- Antimicrobial Evaluation : In another investigation, derivatives similar to this compound were tested for antimicrobial activity. Results indicated strong inhibition against Staphylococcus aureus and other pathogens, with MIC values as low as 0.22 μg/mL for the most active derivatives .

Q & A

Basic: What are the standard synthetic routes for (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions , starting with coupling furan/thiophene derivatives to an acrylamide backbone. Key steps include:

- Acylation : Reacting 2-(furan-3-yl)ethylamine with 3-(thiophen-2-yl)acryloyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

- Stereochemical Control : Maintaining the (E)-configuration requires inert atmospheres and low temperatures to prevent isomerization .

- Purification : Column chromatography or recrystallization is used to isolate the product, with solvent systems (e.g., ethyl acetate/hexane) optimized via TLC monitoring .

Optimization Parameters : - Temperature : 0–5°C for acylation to minimize side reactions.

- Catalysts : Triethylamine enhances nucleophilicity of the amine .

- Yield Improvement : Excess acryloyl chloride (1.2–1.5 eq) ensures complete reaction .

Advanced: How can conflicting NMR data for this compound be resolved, particularly for distinguishing furan/thiophene proton environments?

Methodological Answer:

Contradiction Analysis : Overlapping signals in aromatic regions (δ 6.5–8.0 ppm) can arise from similar electronic environments of furan and thiophene protons. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and correlates protons to carbons, differentiating furan (C3-H) from thiophene (C2-H) .

- Deuterated Solvent Effects : Using DMSO-d6 vs. CDCl3 alters chemical shifts, resolving ambiguities .

- Computational Prediction : DFT-based NMR simulations (e.g., Gaussian) validate experimental assignments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirms backbone structure and substituent positions. Thiophene protons resonate at δ 7.2–7.5 ppm, while furan protons appear at δ 6.3–6.8 ppm .

- IR Spectroscopy : Identifies acrylamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 316.12) .

Advanced: How can computational modeling predict the compound’s reactivity in Michael addition reactions?

Methodological Answer:

- DFT Calculations : Assess electrophilicity of the α,β-unsaturated acrylamide. Fukui indices identify the β-carbon as the most electrophilic site, favoring nucleophilic attack .

- Docking Studies : Predict interactions with biological targets (e.g., cysteine residues in enzymes) by simulating binding affinities and geometry .

- Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction kinetics .

Basic: What are the compound’s key physicochemical properties relevant to drug discovery?

Methodological Answer:

- LogP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity for membrane permeability .

- Solubility : Poor aqueous solubility (~0.1 mg/mL) necessitates DMSO for in vitro assays .

- Thermal Stability : TGA shows decomposition >200°C, suitable for high-temperature reactions .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Methodological Answer:

- SHELX Refinement : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles, confirming the (E)-configuration and planar acrylamide geometry .

- Twinned Data Handling : For imperfect crystals, SHELXD/SHELXE pipelines deconvolute overlapping reflections .

- Cambridge Structural Database (CSD) : Compare with analogous acrylamides to validate torsion angles .

Basic: What biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™) .

- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .

- Anti-inflammatory Activity : ELISA for TNF-α/IL-6 suppression in macrophage models .

Advanced: How do electronic effects of thiophene/furan substituents influence the compound’s reactivity?

Methodological Answer:

- Hammett Analysis : Thiophene’s electron-rich nature (+M effect) increases acrylamide electrophilicity, accelerating nucleophilic additions .

- DFT Frontier Orbitals : HOMO-LUMO gaps correlate with reactivity; smaller gaps (~4.5 eV) suggest higher reactivity .

- Steric Effects : Furan’s smaller ring size reduces steric hindrance compared to bulkier substituents .

Basic: What strategies mitigate toxicity in early-stage drug development?

Methodological Answer:

- Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .

- hERG Binding Assays : Patch-clamp electrophysiology evaluates cardiac toxicity risks .

- Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., epoxides) .

Advanced: How can reaction kinetics be studied for acrylamide-mediated polymerization?

Methodological Answer:

- Real-Time FTIR : Monitors C=C bond consumption at ~1630 cm⁻¹ to calculate rate constants .

- RAFT Polymerization : Use chain-transfer agents (e.g., CPDB) to control molecular weight distribution .

- DSC Analysis : Measures exothermic peaks (~120°C) to assess initiation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.